molecular formula C7H16N2 B8349216 Acetone tert-butylhydrazone

Acetone tert-butylhydrazone

Cat. No. B8349216
M. Wt: 128.22 g/mol
InChI Key: CCJBVQVESWDQKR-UHFFFAOYSA-N
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Patent
US04814349

Procedure details

To 6.6 g of acetone, cooled in an ice bath, is added 5.0 g of tert-butylhydrazine. The mixture is stirred and then allowed to stand for several minutes. Ether and potassium hydroxide pellets are then added to the mixture. The mixture is stirred, and then the ethereal layer is separated from the mixture. Distillation of the ethereal layer yields the product acetone tert-butylhydrazone b.p. 132°-134° C. ##STR27##
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[C:5]([NH:9][NH2:10])([CH3:8])([CH3:7])[CH3:6].[OH-].[K+]>CCOCC>[C:5]([NH:9][N:10]=[C:2]([CH3:4])[CH3:1])([CH3:8])([CH3:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for several minutes
STIRRING
Type
STIRRING
Details
The mixture is stirred
CUSTOM
Type
CUSTOM
Details
the ethereal layer is separated from the mixture
DISTILLATION
Type
DISTILLATION
Details
Distillation of the ethereal layer

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NN=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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